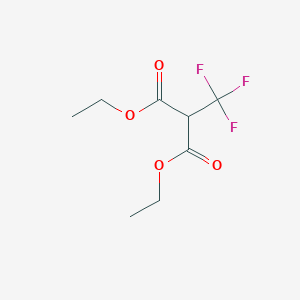

Diethyl (trifluoromethyl)propanedioate

Description

Significance of Fluorine in Organic Molecules

The incorporation of fluorine into organic molecules imparts unique and powerful properties. Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. nih.govbeilstein-journals.orggoogle.com Key effects include:

Metabolic Stability: The C-F bond is highly resistant to oxidative degradation by metabolic enzymes, which can increase the half-life and bioavailability of pharmaceuticals. beilstein-journals.orgresearchgate.net

Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, improving its potential as a drug candidate. nih.gov

Binding Affinity: The presence of fluorine can modulate the acidity or basicity of nearby functional groups and influence the conformation of a molecule, leading to stronger and more specific interactions with biological targets like enzymes and receptors. google.com

These properties have made fluorinated compounds, particularly those containing the trifluoromethyl (CF3) group, invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials. google.combeilstein-journals.org

Role of the Propanedioate Scaffold as a Versatile Building Block

The diethyl propanedioate (more commonly known as diethyl malonate) framework is a cornerstone of organic synthesis. researchgate.net Its central methylene (B1212753) group is flanked by two ester functionalities, making its protons acidic and easily removed by a base. This forms a stable enolate, a potent nucleophile used in a variety of carbon-carbon bond-forming reactions.

The malonic ester synthesis, a classic named reaction, utilizes this reactivity to create a wide range of substituted carboxylic acids. libretexts.org The propanedioate scaffold is a versatile building block for synthesizing complex molecular architectures, including:

Pharmaceuticals such as barbiturates, vigabatrin, and chloroquine. researchgate.netwikipedia.org

Heterocyclic compounds. nih.gov

Artificially-created flavorings and perfumes. wikipedia.org

| Feature of Propanedioate Scaffold | Synthetic Application |

| Acidic α-hydrogens | Formation of a nucleophilic enolate |

| Malonic Ester Synthesis | Alkylation followed by decarboxylation to form substituted acetic acids |

| Knoevenagel Condensation | Reaction with aldehydes and ketones to form α,β-unsaturated compounds |

| Michael Addition | Conjugate addition to α,β-unsaturated carbonyls |

Overview of Diethyl (trifluoromethyl)propanedioate as a Key Intermediate in Organic Synthesis

Direct references to "this compound" as a synthetic intermediate are not found in the surveyed literature. Instead, research focuses on derivatives where the trifluoromethyl group is located on a substituent. For example, compounds like Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate and Diethyl 2-(perfluorophenyl)malonate serve as important intermediates. nih.govbeilstein-journals.org

These related compounds are used in the synthesis of:

Fluoroquinoline derivatives , which exhibit a wide range of biological activities including antimalarial, anti-tuberculosis, and antiviral properties. nih.gov

Perfluorophenylacetic acid , demonstrating how highly fluorinated malonates can act as precursors to other valuable fluorinated molecules, even if the malonic acid moiety itself is unstable to hydrolysis and decarboxylates. beilstein-journals.orgbeilstein-journals.org

Academic Relevance and Research Trajectories for this compound

The academic interest lies not in the specific, seemingly elusive compound "this compound," but in the broader field of fluorinated building blocks. The challenge of introducing a trifluoromethyl group into organic molecules is a significant area of ongoing research. Current research trajectories include:

Developing novel electrophilic, nucleophilic, and radical trifluoromethylating agents.

Exploring the synthesis and reactivity of malonate derivatives bearing complex fluorinated substituents. nih.govbeilstein-journals.org

Utilizing these building blocks in diversity-oriented synthesis to create libraries of novel compounds for drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(trifluoromethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFVGHRRSTWOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40852489 | |

| Record name | Diethyl (trifluoromethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5828-96-6 | |

| Record name | Diethyl (trifluoromethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl 2-(trifluoromethyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Diethyl Trifluoromethyl Propanedioate

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of two carbonyl groups flanking the α-carbon, combined with the strong inductive effect of the adjacent trifluoromethyl group, renders the methylene (B1212753) proton of diethyl (trifluoromethyl)propanedioate particularly acidic. This facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orgmasterorganicchemistry.comlibretexts.org This enolate is a soft nucleophile and is central to the carbon-carbon bond-forming reactions of the parent compound.

The general process begins with deprotonation by a base, such as sodium ethoxide, to form the enolate. masterorganicchemistry.comlibretexts.org The choice of base is important to prevent side reactions like transesterification; using an alkoxide that matches the ester groups (i.e., ethoxide for ethyl esters) is standard practice. wikipedia.org The resulting enolate anion is a key intermediate for subsequent alkylation and acylation reactions.

Alkylation Reactions at the Methylene Carbon

Alkylation of the enolate derived from this compound is a powerful method for creating new carbon-carbon bonds at the α-position. This occurs via an SN2 reaction between the nucleophilic enolate and an electrophilic alkyl halide. libretexts.orglibretexts.org

The classic malonic ester synthesis provides a framework for understanding the intermolecular alkylation of this compound. libretexts.orglibretexts.org In this sequence, the compound is first deprotonated to form its enolate, which then reacts with an alkyl halide (R-X) to yield an α-alkylated product. The reaction is most efficient with primary or methyl halides, as secondary halides react more slowly and tertiary halides tend to undergo elimination. libretexts.org

A related synthetic approach involves the reaction of malonate derivatives with perfluorinated olefins. researchgate.net This method, which involves the deprotonation of the malonate by a strong base followed by the in situ addition of the resulting nucleophile to a perfluorinated double bond, represents a novel route to polyfluorinated unsaturated malonates. researchgate.net

Table 1: Representative Intermolecular Alkylation Reactions

| Malonate Derivative | Electrophile | Base | Product Type | Ref. |

| Diethyl malonate | Alkyl Halide (R-X) | Sodium Ethoxide | α-Alkyl-substituted malonic ester | libretexts.org |

| Diethyl malonate | Perfluorinated Olefin | Strong Base | Polyfluorinated unsaturated malonate | researchgate.net |

This table illustrates the general reaction patterns applicable to this compound based on known reactions of similar malonic esters.

Derivatives of this compound can undergo intramolecular alkylation to form cyclic compounds, a process known as the Perkin alicyclic synthesis. wikipedia.org This occurs when a derivative is treated with a dihalide. The initial intermolecular alkylation is followed by a second, intramolecular SN2 reaction, yielding a cycloalkanedicarboxylate. This method is effective for creating three- to six-membered rings. libretexts.org

Palladium-catalyzed reactions also provide sophisticated pathways for intramolecular cyclization. For instance, diallyl-substituted malonates can undergo cyclization/hydrosilylation to form cyclopentylmethyl derivatives. duke.edu Another palladium-catalyzed approach involves the coupling of malonate esters with 2-vinylphenyl triflates, which proceeds through an intermolecular anti-nucleopalladation followed by C-C bond-forming reductive elimination to yield malonate-substituted benzocyclobutenes. nih.gov These examples demonstrate the potential for complex ring system synthesis starting from suitably substituted this compound.

Acylation Reactions via Enolate Intermediates

While less common than alkylation, the enolate of this compound can theoretically undergo acylation. In this type of reaction, the enolate acts as a nucleophile, attacking an acylating agent such as an acyl chloride or anhydride. This reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl carbonyl group. savemyexams.com The product of such a reaction would be a β-keto dicarbonyl compound, specifically a 2-(trifluoromethyl)-2-acylpropanedioate. The success of this reaction would depend on carefully controlled conditions to avoid side reactions, such as O-acylation or multiple acylations.

Knoevenagel Condensation and Related Additions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org Diethyl malonate is a classic substrate for this reaction, and this compound is expected to react similarly, with its reactivity potentially enhanced by the electron-withdrawing CF₃ group. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. wikipedia.orgorganicreactions.org

The mechanism involves the base-catalyzed formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct is then dehydrated to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. researchgate.net For example, the reaction of diethyl malonate with benzaldehyde (B42025) yields diethyl benzylidenemalonate. A related reaction involves the condensation of 2-(trifluoromethyl)aniline (B126271) with diethyl(ethoxymethylene)malonate, which forms a substituted propanedioate derivative. nih.gov

Table 2: Knoevenagel Condensation General Scheme

| Active Methylene Compound | Carbonyl Compound | Catalyst (Typical) | Product Type | Ref. |

| This compound | Aldehyde (R-CHO) | Piperidine/Amine | Diethyl 2-alkylidene-(trifluoromethyl)propanedioate | wikipedia.org |

| This compound | Ketone (R₂C=O) | Piperidine/Amine | Diethyl 2-alkylidene-(trifluoromethyl)propanedioate | wikipedia.org |

| Diethyl malonate | Benzaldehyde | Base | Diethyl benzylidenemalonate |

This table outlines the expected Knoevenagel condensation reactions for this compound.

Reactions Involving Ester Groups

The two ester groups in this compound are key sites for chemical transformations, most notably hydrolysis and conversion to other functional groups.

Studies on the closely related diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging. beilstein-journals.orgbeilstein-journals.orgnih.gov Under basic conditions (saponification), the ester is relatively stable at ambient temperatures but decomposes into a mixture of products under harsher conditions. beilstein-journals.orgbeilstein-journals.org Vigorous acid-catalyzed hydrolysis (e.g., with a mixture of HBr and acetic acid) does not yield the corresponding malonic acid but instead leads directly to the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This strong tendency toward decarboxylation under hydrolytic conditions is a critical reactive property. The saponification of non-fluorinated diesters like diethyl adipate (B1204190) proceeds in a stepwise manner, first forming the monoester and then the dicarboxylate salt. umich.eduresearchgate.netresearchgate.net

Furthermore, the ester functionalities can be targeted for other transformations. A noteworthy reaction is the direct conversion of esters to trifluoromethyl ketones. This has been achieved using a system of fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS), which effectively transforms various methyl esters into their corresponding trifluoromethyl ketones in good yields. beilstein-journals.org This methodology presents a potential pathway for converting one or both of the ester groups in this compound into trifluoromethyl ketone moieties.

Hydrolysis and Decarboxylation Pathways

The reaction proceeds in two distinct stages:

Ester Hydrolysis: The process begins with the hydrolysis of the two ethyl ester groups to carboxylic acid groups, a reaction that can be catalyzed by either acid or base. This yields the intermediate, (trifluoromethyl)malonic acid.

Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable. Upon gentle heating, it readily loses a molecule of carbon dioxide (CO2) through a pericyclic reaction involving a cyclic six-membered transition state. libretexts.orgyoutube.com This step is often spontaneous under the conditions required for hydrolysis. The final product is 3,3,3-trifluoropropanoic acid.

Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that the presence of strong electron-withdrawing fluoroalkyl or fluoroaryl groups makes the intermediate malonic acid particularly prone to decarboxylation. beilstein-journals.orgnih.gov In many cases, isolating the (trifluoromethyl)malonic acid is challenging, as the hydrolysis reaction directly yields the decarboxylated product. beilstein-journals.orgnih.gov Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid, for example, leads exclusively to the corresponding acetic acid derivative. beilstein-journals.orgnih.gov

The general mechanism for the decarboxylation of the intermediate β-keto or β-dicarboxylic acid is illustrated below:

Figure 1: Pericyclic mechanism of decarboxylation of a substituted malonic acid.

| Reactant | Conditions | Major Product | Key Observation |

| Diethyl 2-(perfluorophenyl)malonate | HBr (aq), AcOH, reflux | 2-(Perfluorophenyl)acetic acid | Hydrolysis is accompanied by complete decarboxylation; the intermediate malonic acid is not isolated. beilstein-journals.orgnih.gov |

| General β-Keto Ester | 1. NaOH (aq) or H3O+ 2. Heat | Ketone + CO2 | Hydrolysis forms a β-keto acid which readily decarboxylates upon heating. aklectures.comyoutube.com |

| General Malonic Ester | 1. H3O+, heat | Substituted Acetic Acid + CO2 | The intermediate dicarboxylic acid decarboxylates under the reaction conditions. |

Transesterification Processes

Transesterification is a fundamental process for modifying the ester groups of this compound, allowing for the synthesis of other dialkyl (trifluoromethyl)propanedioates. This reaction involves treating the diethyl ester with a different alcohol in the presence of an acid or base catalyst.

Common catalysts for the transesterification of malonic esters include organotitanium compounds, such as tetraalkyl titanates. google.com For instance, dimethyl malonate can be converted to diethyl malonate using ethanol (B145695) and a titanate catalyst, with the methanol (B129727) byproduct being continuously removed to drive the equilibrium toward the product. google.com Given the structural similarity, this methodology is applicable to this compound. The reaction equilibrium can be controlled by using a large excess of the desired alcohol or by removing the displaced ethanol.

The primary challenge in the transesterification of malonates is the potential for side reactions, but the use of specific catalysts like orthotitanic acid esters, prepared carefully to be free of acidic impurities, can minimize the formation of byproducts. google.com

Transformations of the Trifluoromethyl Moiety

The CF3 group is generally considered to be highly stable and chemically robust. However, under specific conditions, it can undergo transformations, providing pathways for further molecular derivatization.

While challenging, the hydrolysis or defluorination of the CF3 group can be achieved. This transformation typically requires harsh reaction conditions. For example, trifluoromethyl groups on aromatic rings can be hydrolyzed to carboxylic acids. The hydrolysis of trifluoromethylated triarylphosphines to their corresponding carboxylic acid derivatives has been accomplished using fuming sulfuric acid and boric acid. rsc.org

In other contexts, such as with trifluoromethylphenols, spontaneous aqueous defluorination can occur, proceeding through what is proposed to be an E1cb mechanism. rsc.org This pathway involves the deprotonation of a nearby acidic proton, followed by the elimination of a fluoride (B91410) ion. For this compound, abstraction of the highly acidic α-proton could potentially initiate a similar defluorination cascade, although this is not a commonly reported reaction pathway.

Rearrangement reactions that directly involve the migration of a trifluoromethyl group are rare due to the strength of the C-F bonds and the C-C bond connecting the CF3 group to the molecular skeleton. However, reactions on nearby functional groups can sometimes lead to products that appear to result from a rearrangement. For instance, in the chemistry of certain perfluorinated alkenes, allylic substitution products are sometimes observed, which result from the loss of a fluoride ion from a CF3 group, suggesting a potential for pathways that involve the CF3 moiety in unexpected ways. dtic.mil For this compound, such rearrangements are not well-documented and would likely require high-energy intermediates.

Mechanistic Elucidation of Key Transformations

The mechanisms of the primary transformations of this compound are generally well-understood based on fundamental principles of organic reactivity, often supported by studies on analogous systems.

Hydrolysis and Transesterification: These reactions proceed via a nucleophilic acyl substitution (SNAc) mechanism. In basic hydrolysis, a hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before attack by water. Transesterification follows an identical mechanistic pathway, with an alcohol acting as the nucleophile instead of water.

Decarboxylation: The decarboxylation of the intermediate (trifluoromethyl)malonic acid occurs via a concerted, pericyclic mechanism involving a six-membered ring transition state, as shown previously. libretexts.org This is a well-established mechanism for the decarboxylation of β-keto acids and malonic acids.

Defluorination: The mechanism of defluorination of CF3 groups, while not extensively studied for this specific compound, is proposed to proceed via an E1cb-type mechanism in related molecules like trifluoromethylphenols. rsc.org This pathway is initiated by deprotonation at a position alpha to the CF3 group, followed by fluoride elimination. Computational studies using Density Functional Theory (DFT) have been instrumental in supporting this proposed mechanism. rsc.org

Amidation: The formation of amides from the ester also follows the nucleophilic acyl substitution pathway, with the amine serving as the nucleophile. The subsequent formation of lactams from amide precursors can involve various mechanisms, including intramolecular C-H amidation that may proceed through a stepwise hydrogen atom abstraction (HAA) and radical rebound pathway, as elucidated in certain enzymatic systems. nih.gov

Modern mechanistic studies frequently employ a combination of experimental techniques (e.g., kinetic analysis) and computational chemistry (e.g., DFT calculations) to map reaction pathways, analyze transition states, and rationalize stereochemical outcomes. rsc.orgrsc.org

Lack of Publicly Available Research Hinders Detailed Reactivity Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific reactivity profiles of the chemical compound this compound. Despite its relevance as a fluorinated building block in organic synthesis, detailed mechanistic investigations, including transition state analyses, isotopic labeling studies, and kinetic investigations of its reaction pathways, appear to be largely absent from publicly accessible research.

Efforts to gather information for a detailed article on the reactivity of this compound have been unsuccessful in yielding specific data on the following topics:

Applications of Diethyl Trifluoromethyl Propanedioate in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

Diethyl (trifluoromethyl)propanedioate is a cornerstone in the synthesis of various fluorinated heterocycles. The malonate core provides a versatile platform for cyclization reactions with a range of dinucleophiles.

Construction of Trifluoromethylated Pyrazoles and Pyrimidines

The synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines often proceeds via a common intermediate: a trifluoromethyl-β-dicarbonyl compound. This compound serves as an excellent precursor to these intermediates.

A primary route involves the condensation of this compound with hydrazines to yield trifluoromethylated pyrazoles. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. The reaction with hydrazine (B178648) hydrate (B1144303) produces a pyrazole with a free N-H group, while substituted hydrazines can be used to generate N-substituted pyrazoles. nih.govresearchgate.net This method allows for the regioselective synthesis of pyrazoles where the trifluoromethyl group is positioned adjacent to a nitrogen atom.

Similarly, trifluoromethylated pyrimidines can be constructed by the cyclocondensation of a trifluoromethyl-β-dicarbonyl moiety, derived from this compound, with urea (B33335) or amidines. nih.govnih.gov For instance, reaction with urea leads to the formation of trifluoromethyl-substituted barbituric acid analogs, which are important structures in medicinal chemistry. ualberta.ca The use of different amidines allows for the introduction of various substituents onto the pyrimidine (B1678525) ring.

| Reagent | Heterocycle | Key Reaction Type | Ref. |

| Hydrazine | Pyrazole | Cyclocondensation | researchgate.net |

| Substituted Hydrazines | N-Substituted Pyrazole | Cyclocondensation | nih.gov |

| Urea | Pyrimidine (Barbiturate) | Cyclocondensation | ualberta.ca |

| Amidines | Substituted Pyrimidine | Cyclocondensation | nih.gov |

Formation of Fluorinated Furan (B31954) and Pyrrole (B145914) Derivatives

The synthesis of fluorinated furan and pyrrole derivatives from this compound typically involves its conversion into a trifluoromethyl-substituted 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org

The initial step involves the alkylation of the this compound enolate with an α-haloketone. Subsequent hydrolysis and decarboxylation of the resulting product yield the required 1,4-dicarbonyl precursor containing a trifluoromethyl group.

Once the trifluoromethyl-1,4-diketone is obtained, the Paal-Knorr synthesis can be employed. ambeed.comresearchgate.net

For Furans: Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone lead to the formation of a 2- or 3-trifluoromethyl-substituted furan. organic-chemistry.org

For Pyrroles: Condensation of the 1,4-diketone with ammonia (B1221849) or a primary amine yields the corresponding trifluoromethyl-substituted pyrrole. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

This two-stage approach, starting from this compound, provides a versatile route to highly substituted fluorinated furans and pyrroles.

Synthesis of other Heterocyclic Systems (e.g., Oxazoles, Thiazoles)

The preparation of other heterocyclic systems, such as trifluoromethyl-substituted oxazoles and thiazoles, can also be achieved using intermediates derived from this compound. The Hantzsch thiazole (B1198619) synthesis is a prominent method, which requires an α-haloketone. chemhelpasap.comnih.govorganic-chemistry.org

To access the necessary trifluoromethyl-α-haloketone precursor, this compound can be hydrolyzed and decarboxylated to produce trifluoroacetone. Subsequent α-halogenation yields the desired intermediate. This trifluoromethyl-α-haloketone can then be condensed with a thioamide, such as thiourea (B124793), to construct the trifluoromethyl-thiazole ring. nih.govrsc.org

For the synthesis of trifluoromethyl-oxazoles, a common route involves the reaction of a trifluoromethyl-α-diazoketone with amides. The required diazo-ketone can be prepared from the corresponding trifluoromethyl ketone, which is accessible from this compound.

| Target Heterocycle | Key Intermediate from Starting Material | Synthetic Method | Ref. |

| Thiazole | Trifluoromethyl-α-haloketone | Hantzsch Synthesis | chemhelpasap.com, nih.gov |

| Oxazole | Trifluoromethyl-α-diazoketone | Diazo-ketone Cyclization | organic-chemistry.org |

Construction of Fluorinated Carbocyclic Structures

This compound is also instrumental in the synthesis of fluorinated carbocyclic rings, which are important motifs in pharmaceuticals due to their conformational rigidity.

Cyclopropanation Reactions

Trifluoromethyl-substituted cyclopropanes can be synthesized via the reaction of an alkene with a trifluoromethylcarbene or a carbenoid equivalent. libretexts.orgmasterorganicchemistry.com While not a direct reaction, derivatives of this compound can be converted into suitable carbene precursors. For example, the malonate can be transformed into a diethyl 2-diazo-2-(trifluoromethyl)malonate. Thermal or metal-catalyzed decomposition of this diazo compound generates a carbene that adds to a C=C double bond.

A notable application is the copper(I)-catalyzed cyclopropanation of alkenes using reagents like diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, which demonstrates the utility of related fluorinated building blocks in these transformations. nih.govresearchgate.net The reaction proceeds with a variety of aromatic and aliphatic alkenes, affording the corresponding trifluoromethyl-cyclopropanes in good yields. nih.gov

| Alkene Substrate | Catalyst | Product | Diastereomeric Ratio (dr) | Yield |

| Styrene | CuI | Diethyl (2-phenyl-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate) | 1.2:1 | Good |

| 4-Methylstyrene | CuI | Diethyl (2-(p-tolyl)-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate) | 1.2:1 | Good |

| 4-Methoxystyrene | CuI | Diethyl (2-(4-methoxyphenyl)-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate) | 1.3:1 | Very Good |

| 4-Chlorostyrene | CuI | Diethyl (2-(4-chlorophenyl)-1-(trifluoromethyl)cyclopropane-1,1-diyl)bis(phosphonate) | 1.2:1 | Good |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org this compound can be elaborated into a potent dienophile for [4+2] cycloaddition reactions. The electron-withdrawing trifluoromethyl group, combined with the two ester functionalities, significantly activates an adjacent double bond towards reaction with a diene.

A common strategy is to first perform a Knoevenagel condensation of this compound with an aldehyde. This creates a highly electron-deficient alkene (a substituted ethylidene malonate), which is an excellent dienophile. For instance, reaction of the derived dienophile with a diene like cyclopentadiene, under thermal or Lewis acid-catalyzed conditions, would yield a bicyclic adduct containing the trifluoromethyl-bis(ester) moiety. rsc.org These adducts are valuable intermediates for the synthesis of complex polycyclic systems. mdpi.com The reaction often shows high regio- and stereoselectivity, favoring the endo product under kinetic control.

| Diene | Dienophile Precursor | Reaction Type | Product |

| Cyclopentadiene | This compound + Aldehyde | Diels-Alder | Trifluoromethyl-substituted norbornene derivative |

| Furan | This compound + Aldehyde | Diels-Alder | Trifluoromethyl-substituted oxanorbornene derivative |

| Anthracene | This compound + Aldehyde | Diels-Alder | Trifluoromethyl-substituted triptycene (B166850) precursor |

Formation of Fluorinated Cycloalkanes and Spiro Compounds

The malonic ester synthesis is a classic method for preparing carboxylic acids, but its utility extends to the formation of cyclic and spirocyclic systems through sequential alkylation and cyclization reactions. cas.cnbldpharm.com this compound, with its activated methylene (B1212753) protons situated between two ester groups and an electron-withdrawing trifluoromethyl group, is a key precursor for creating trifluoromethyl-substituted cyclic compounds.

The general strategy involves the deprotonation of the α-carbon followed by reaction with a dihaloalkane. This two-step alkylation process, followed by intramolecular cyclization, leads to the formation of a cycloalkane ring bearing both a trifluoromethyl group and two ester functionalities. These esters can then be hydrolyzed and decarboxylated to yield a trifluoromethyl-substituted cycloalkanecarboxylic acid or further manipulated.

While specific examples detailing the use of this compound for a wide range of cycloalkanes are not extensively documented in readily available literature, the underlying principle follows well-established malonic ester chemistry. cas.cnbldpharm.com The synthesis of CF3-substituted cyclopropanes, for instance, has been achieved through various methods, including the deoxyfluorination of cyclopropane (B1198618) carboxylic acids.

Spiro compounds, which contain two rings connected by a single common atom, can also be synthesized using malonate derivatives. The synthesis often involves a double conjugate addition or sequential alkylations with appropriate linkers. acsgcipr.org For example, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized through condensation reactions, demonstrating the versatility of related cyclic constructions. acs.org The incorporation of the trifluoromethyl group from this compound into such structures is a promising route for creating novel, fluorinated spirocyclic scaffolds for various applications.

Role in the Synthesis of Fluorinated Natural Product Analogues

The introduction of fluorine or trifluoromethyl groups into natural products is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. rsc.orgrsc.org While late-stage functionalization is a common approach for modifying complex natural products, the use of fluorinated building blocks like this compound offers a complementary "bottom-up" strategy for creating fluorinated analogues. rsc.orgresearchgate.net

This approach involves incorporating the fluorinated moiety at an early stage of a total synthesis. Although direct examples of the total synthesis of natural product analogues using this compound are not prevalent in the reviewed literature, its potential is clear. For instance, in the synthesis of polyketide natural products, metabolic engineering has been used to incorporate fluoromalonyl-CoA, a related building block, to produce fluorinated versions of complex molecules like 6-deoxyerythronolide B. escholarship.org This demonstrates the feasibility and interest in using C2-fluorinated malonate units to generate novel bioactive compounds.

The chemical synthesis approach would involve using this compound in classical C-C bond-forming reactions (e.g., alkylation, Michael addition) to construct a key fragment of the target natural product analogue. osti.gov This fragment, now carrying the CF3-malonate motif, would be carried through the synthetic sequence to the final complex molecule. This method allows for the precise and stoichiometric introduction of the trifluoromethyl group at a desired position, which can be challenging to achieve with late-stage fluorination on a complex scaffold. rsc.org

Utility in the Synthesis of Complex Fluorinated Pharmaceutical Intermediates

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals due to its ability to enhance properties like lipophilicity and metabolic stability. cas.cnsciencedaily.com this compound and its derivatives serve as key intermediates in the synthesis of these complex fluorinated molecules. bldpharm.comnih.gov

The compound itself can be modified to create more elaborate building blocks. For example, its reaction with appropriately substituted precursors leads to intermediates like Diethyl 2-(3-(trifluoromethyl)phenyl)malonate and Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate. bldpharm.comscbt.com These intermediates are not final drug products but are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group combined with the reactive malonate functionality allows for further chemical transformations to build the final drug scaffold.

The synthesis of Cinacalcet, a calcimimetic drug, involves an intermediate, 3-(3-trifluoromethylphenyl)propanal, highlighting the importance of the trifluoromethylphenyl moiety in pharmaceuticals. nih.govresearchgate.net The synthesis of such intermediates can be envisioned starting from trifluoromethyl-substituted aromatic compounds, which could be coupled with a malonate-derived unit.

Table 1: Examples of Pharmaceutical Intermediates Derived from or Related to this compound

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| Diethyl 2-(3-(trifluoromethyl)phenyl)malonate | 1997-28-0 | C14H15F3O4 | Building block for trifluoromethylphenyl-containing pharmaceuticals. bldpharm.com |

| Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | Not available | C12H11ClF3NO4 | Intermediate for synthesizing compounds with the 3-chloro-5-(trifluoromethyl)pyridine (B1270821) core, a key pharmacophore. scbt.com |

| 3-(3-Trifluoromethylphenyl)propanal | 210851-73-9 | C10H9F3O | Key intermediate in the synthesis of Cinacalcet. nih.govresearchgate.net |

Contributions to the Synthesis of Fluorinated Agro-Chemical Precursors

Similar to the pharmaceutical industry, the agrochemical sector extensively utilizes organofluorine chemistry to develop potent and effective pesticides, herbicides, and fungicides. nih.govnih.gov The trifluoromethyl group is a particularly important substituent in many active agrochemical ingredients. nih.gov

Diethyl malonate, the parent compound, is a known precursor in the synthesis of various pesticides. wikipedia.orgnih.gov The introduction of a trifluoromethyl group, as in this compound, provides a direct route to fluorinated agrochemical scaffolds. A key intermediate, Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate, which is used in the synthesis of crop-protection products, showcases the direct lineage from a trifluoromethylated malonate to a valuable agrochemical precursor. scbt.comnih.gov This intermediate contains the 2,3,5-substituted pyridine (B92270) ring, a common motif in modern agrochemicals.

Furthermore, research has shown that derivatives of diethyl malonate, specifically diethyl 2-((arylamino)methylene)malonates, exhibit potent antifungal activity against significant plant pathogens like Fusarium oxysporum. mdpi.com These compounds were identified as highly active mycelial growth inhibitors, with some derivatives classified as fungicidal agents. mdpi.com This suggests that this compound could be used to synthesize a new generation of fluorinated enamine derivatives with potentially enhanced fungicidal properties.

Table 2: Compounds and Intermediates for Agrochemicals

| Compound/Intermediate Name | Significance/Application | Related Finding |

| Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate | Precursor for crop-protection products containing the trifluoromethylpyridine moiety. | This compound is a key intermediate for several agrochemicals. scbt.comnih.gov |

| Diethyl 2-((arylamino)methylene)malonates | Class of compounds with demonstrated antifungal activity against Fusarium oxysporum. | While not containing a CF3 group themselves, they show a pathway where trifluoromethylated analogues could be potent fungicides. mdpi.com |

| Trifluoromethylpyridines (TFMP) | A key structural motif in over 20 commercialized agrochemicals. | The synthesis of TFMP derivatives often involves building blocks that can be derived from or are analogous to trifluoromethylated malonates. nih.gov |

Derivatization and Functionalization Strategies Based on Diethyl Trifluoromethyl Propanedioate

Modification of Ester Groups for Advanced Synthetic Intermediates

The two ethoxycarbonyl groups in diethyl (trifluoromethyl)propanedioate are primary sites for chemical modification, enabling the synthesis of a variety of advanced synthetic intermediates. Key transformations include selective hydrolysis and decarboxylation, as well as reduction to alcohol derivatives.

Selective Hydrolysis and Decarboxylation

The selective hydrolysis of one of the two ester groups in a symmetric diester like this compound is a challenging yet crucial transformation for accessing valuable monoacidic intermediates. researchgate.netlookchem.comdatapdf.comorganic-chemistry.orgnih.gov Standard alkaline hydrolysis often leads to a mixture of the starting diester, the monoacid, and the diacid, which can be difficult to separate. researchgate.net However, highly efficient and practical methods for the selective monohydrolysis of symmetric diesters have been developed, typically employing a stoichiometric amount of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, at low temperatures (e.g., 0 °C). researchgate.netlookchem.comorganic-chemistry.org These conditions have been shown to be effective for a range of dialkyl malonates and their derivatives, yielding the corresponding half-esters in high yields without inducing decarboxylation. lookchem.com

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence the reactivity of the ester groups. In a related compound, diethyl 2-(perfluorophenyl)malonate, hydrolysis under harsh basic conditions or vigorous acidic conditions (a mixture of aqueous HBr and AcOH at reflux) led to simultaneous hydrolysis and decarboxylation, affording 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgnih.gov This suggests that the resulting trifluoromethyl-substituted malonic acid is prone to decarboxylation. The general mechanism for the decarboxylation of malonic acids involves the loss of carbon dioxide from a β-keto acid or a malonic acid derivative upon heating, proceeding through a cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable product. masterorganicchemistry.comyoutube.com

For this compound, a carefully controlled monohydrolysis would yield ethyl 2-(ethoxycarbonyl)-3,3,3-trifluoropropanoate. Subsequent hydrolysis and decarboxylation would then lead to the formation of 3,3,3-trifluoropropanoic acid.

Table 1: Representative Conditions for Selective Monohydrolysis of Diethyl Malonates

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Diethyl malonate | 1.2 equiv. KOH, THF/H₂O, 0 °C | Ethyl hydrogen malonate | High | lookchem.com |

| Dimethyl malonate | aq. NaOH, THF, 0 °C | Methyl hydrogen malonate | 22% | lookchem.com |

| Diethyl phenylmalonate | aq. NaOH, THF, 0 °C | Ethyl hydrogen phenylmalonate | >99% | organic-chemistry.org |

Reduction to Alcohol Derivatives

The reduction of the ester functionalities in this compound provides access to valuable fluorinated diols. A common and effective method for the reduction of esters to alcohols is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the reduction of diethyl phenylmalonate with LiAlH₄ has been reported to produce 2-phenyl-1,3-propanediol. google.com This method is generally applicable to a wide range of esters.

Applying this methodology to this compound is expected to yield 2-(trifluoromethyl)propane-1,3-diol. This diol is a potentially useful intermediate for the synthesis of more complex fluorinated molecules, including polymers and biologically active compounds. The general procedure involves the careful addition of the ester to a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to quench the reaction and liberate the diol.

Alternative routes to substituted 1,3-propanediols often involve multi-step syntheses starting from different precursors. researchgate.netwikipedia.org However, the direct reduction of the corresponding diethyl malonate offers a more straightforward approach.

Table 2: General Conditions for the Reduction of Diethyl Malonate Derivatives

| Substrate | Reagents and Conditions | Product | Reference |

| Diethyl phenylmalonate | LiAlH₄, ether solvent | 2-Phenyl-1,3-propanediol | google.com |

Functionalization at the Methylene (B1212753) Carbon

The methylene carbon in this compound is activated by the two adjacent electron-withdrawing ethoxycarbonyl groups and the trifluoromethyl group, making it susceptible to a variety of functionalization reactions. This reactivity allows for the introduction of halogens, and nitrogen-containing functionalities, as well as potential oxidation and reduction pathways.

Halogenation Reactions

The activated methylene group of this compound can be readily halogenated. Bromination of diethyl malonate is a well-established reaction, typically carried out using bromine in an inert solvent like carbon tetrachloride. orgsyn.orgsigmaaldrich.comrsc.org This reaction proceeds via an enol intermediate and can be catalyzed by acid. rsc.org A detailed procedure for the bromination of diethyl malonate involves the gradual addition of bromine to a solution of the ester, followed by refluxing to complete the reaction. orgsyn.org The resulting diethyl 2-bromomalonate is a versatile synthetic intermediate.

Similarly, chlorination of malonic esters can be achieved using reagents like sulfuryl chloride. The chlorination of dimethyl malonate with sulfuryl chloride has been reported to produce dimethyl 2-chloromalonate. These methods are expected to be applicable to this compound, yielding diethyl 2-bromo-2-(trifluoromethyl)propanedioate and diethyl 2-chloro-2-(trifluoromethyl)propanedioate, respectively. These halogenated products can then serve as precursors for further synthetic transformations, such as nucleophilic substitution reactions.

Table 3: General Conditions for Halogenation of Diethyl Malonate

| Halogenation | Reagents and Conditions | Product | Reference |

| Bromination | Br₂, CCl₄, reflux | Diethyl 2-bromomalonate | orgsyn.org |

| Chlorination | SO₂Cl₂ | Dimethyl 2-chloromalonate |

Oxidation and Reduction Pathways

The oxidation and reduction of the methylene carbon in this compound are less commonly reported transformations. However, the activated C-H bond of the methylene group presents a potential site for oxidation. While direct oxidation of the methylene group in malonic esters to a carbonyl group is not a standard transformation, related oxidations have been reported. For instance, the photoinduced oxidation of benzylic boronic esters to ketones and aldehydes has been achieved under visible light irradiation in an oxygen atmosphere, with tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst. rsc.org This reaction is proposed to proceed via an α-borylalkyl radical intermediate. rsc.org The applicability of similar photocatalytic methods to this compound would be an interesting area for future investigation.

Reduction of the methylene group is also not a common transformation for malonic esters under typical conditions. The focus is usually on the reduction of the ester groups as discussed in section 5.1.2.

Introduction of Nitrogen-Containing Functionalities

The introduction of nitrogen-containing functionalities at the methylene carbon of this compound opens up pathways to a variety of nitrogen-containing compounds, including α-amino acids. A common strategy for the synthesis of aminomalonates is through the nitrosation of a malonic ester followed by reduction. Diethyl malonate can be nitrosated with sodium nitrite (B80452) in acetic acid to form diethyl oximinomalonate. wikipedia.org This intermediate can then be catalytically hydrogenated, for example using palladium on charcoal (Pd/C), to yield diethyl aminomalonate. orgsyn.org This two-step process is expected to be applicable to this compound, leading to the formation of diethyl 2-amino-2-(trifluoromethyl)propanedioate.

Another approach involves the direct nitration of the malonic ester. A patent describes the nitration of diethyl malonate with fuming nitric acid at elevated temperatures to produce diethyl nitromalonate in high yield. google.com The resulting nitro compound can then be reduced to the corresponding amino derivative.

Furthermore, the Gabriel synthesis, a well-known method for preparing primary amines, can be adapted to malonic esters. The Gabriel malonic ester synthesis allows for the preparation of α-amino acids. youtube.com This involves the alkylation of diethyl acetamidomalonate, which can be prepared from diethyl malonate. wikipedia.org

A recent study has also shown the reaction of diethyl(ethoxymethylene)malonate with 2-(trifluoromethyl)aniline (B126271) to produce diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate, demonstrating a method for introducing a substituted amino group. nih.govresearchgate.net

Table 4: Methods for Introducing Nitrogen Functionalities to Diethyl Malonate

| Reaction | Reagents and Conditions | Intermediate/Product | Reference |

| Nitrosation | NaNO₂, AcOH | Diethyl oximinomalonate | wikipedia.org |

| Reduction of Oximino | H₂, Pd/C | Diethyl aminomalonate | orgsyn.org |

| Nitration | Fuming HNO₃, 15-50 °C | Diethyl nitromalonate | google.com |

| Reaction with Aniline Derivative | 2-(trifluoromethyl)aniline, 110 °C | Diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate | nih.govresearchgate.net |

Synthesis of Novel Trifluoromethylated Malonate Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of novel trifluoromethylated malonate analogues. Derivatization strategies primarily focus on two key areas: modification of the ester groups and the introduction of various substituents at the central, active methylene carbon. These modifications allow for the fine-tuning of the molecule's physical, chemical, and biological properties, leading to the development of new building blocks for pharmaceuticals, agrochemicals, and materials science.

Variations in Ester Moieties (e.g., Methyl, Benzyl (B1604629) Esters)

The diethyl ester functional groups of the parent compound can be readily exchanged for other alkyl or aryl groups, such as methyl or benzyl esters. This variation can influence the compound's reactivity, solubility, and steric profile.

Dimethyl (trifluoromethyl)propanedioate: The synthesis of the dimethyl analogue has been reported, providing a smaller and potentially more reactive variant. An improved preparative method for dimethyl (trifluoromethyl)malonate starts from the adduct of perfluoro-2-methylpropene with methanol (B129727). osti.gov This method provides a convenient route to the dimethyl ester, which can then be used in further functionalization reactions. osti.gov

Benzyl (trifluoromethyl)propanedioate: While direct synthesis of the dibenzyl ester of (trifluoromethyl)propanedioic acid from the parent diethyl ester is not explicitly detailed in the provided literature, general methods for the benzylation of carboxylic acids and their esters offer viable routes. One effective method involves using 2-benzyloxy-1-methylpyridinium triflate as a mild and convenient reagent for synthesizing benzyl esters from carboxylic acids. beilstein-journals.org This reagent can be generated in situ, simplifying the procedure. beilstein-journals.org Another approach is the direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H acyloxylation, which is noted for its high atom economy. organic-chemistry.org The synthesis of benzyl esters can also be achieved through various other catalytic methods, including using zinc clusters for transesterification or iron(III) complexes for the esterification of benzylic C-H bonds. organic-chemistry.orgresearchgate.net Furthermore, the generation of electrophilic p-(trifluoromethyl)benzyl species under mild conditions presents a pathway to introduce trifluoromethylated benzyl groups specifically. rsc.org

The table below summarizes these common ester variations.

| Ester Moiety | Common Name of Analogue | Synthetic Precursor/Reagent | Reference |

| Methyl | Dimethyl (trifluoromethyl)propanedioate | Adduct of perfluoro-2-methyl-propene and methanol | osti.gov |

| Benzyl | Dibenzyl (trifluoromethyl)propanedioate | Benzyl alcohol, 2-benzyloxypyridine | beilstein-journals.org |

Introduction of Additional Functionalities at the Methylene Position

The acidic nature of the C-H bond at the methylene bridge (the α-carbon) in this compound makes it a prime site for deprotonation and subsequent electrophilic substitution. This allows for the introduction of a vast range of functional groups, significantly expanding the molecular diversity of trifluoromethylated malonates.

Alkylation and Michael Addition: The active methylene proton can be removed by a suitable base to form a carbanion, which is a potent nucleophile. hmdb.ca This carbanion can then be alkylated by reacting it with an alkyl halide. For instance, the alkylation of dimethyl (trifluoromethyl)malonate has been successfully achieved using cesium fluoride (B91410) (CsF) as a condensing agent. osti.gov

Furthermore, the carbanion can participate in Michael addition reactions. The Michael addition of dimethyl (trifluoromethyl)malonate to vinyl ketones has been shown to proceed effectively in a triethylamine-pyridine medium, demonstrating a method to introduce keto-alkyl chains at the central carbon. osti.gov

Synthesis of Methylene-Substituted Derivatives: A notable example of functionalization at the methylene position is the reaction of diethyl (ethoxymethylene)malonate with 2-(trifluoromethyl)aniline. nih.govresearchgate.net Although this starts from a related malonate, it demonstrates the introduction of a complex anilino-methylidene group at the central position. The synthesis involves heating a suspension of 2-(trifluoromethyl)aniline and diethyl (ethoxymethylene)malonate, resulting in the formation of diethyl 2-{[2-(trifluoromethyl)anilino]methylidene}propanedioate in high yield. nih.govresearchgate.net This reaction creates a C=C double bond at the central position, attached to a functionalized aromatic amine.

The table below details examples of functionalities introduced at the methylene position.

| Reaction Type | Reagents | Functional Group Introduced | Resulting Compound Class | Reference |

| Alkylation | Alkyl Halide, Cesium Fluoride | Alkyl Group | α-Alkyl-(trifluoromethyl)propanedioate | osti.gov |

| Michael Addition | Vinyl Ketones, Triethylamine-Pyridine | Keto-alkyl Group | α-(Keto-alkyl)-(trifluoromethyl)propanedioate | osti.gov |

| Condensation | 2-(Trifluoromethyl)aniline, Diethyl (ethoxymethylene)malonate | =CH-NH-Ar(CF3) | Anilino-methylidene propanedioate | nih.govresearchgate.net |

Catalysis and Advanced Reaction Technologies in Diethyl Trifluoromethyl Propanedioate Chemistry

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for constructing complex molecules with high stereocontrol. For diethyl (trifluoromethyl)propanedioate, organocatalysts facilitate key bond-forming reactions by activating the substrate through non-covalent interactions.

Asymmetric Transformations Utilizing Chiral Organocatalysts

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinols, create a chiral environment that directs the approach of reactants, enabling the formation of one enantiomer over the other. depositolegale.itnih.govyoutube.comyoutube.comyoutube.com In the context of this compound and related trifluoromethylated compounds, these catalysts typically operate by forming hydrogen bonds with the substrate, enhancing its nucleophilicity while simultaneously guiding the stereochemical outcome of the reaction.

Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) to deprotonate the malonate and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide), are particularly effective. This dual activation strategy has been successfully applied to the synthesis of chiral trifluoromethyl-containing compounds, demonstrating the utility of organocatalysis in managing the steric and electronic demands of fluorinated substrates.

Enantioselective Alkylations and Michael Additions

The acidic α-proton of this compound makes it an excellent nucleophile for both alkylation and conjugate addition (Michael) reactions.

Enantioselective Michael Additions: The Michael addition of malonates to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. When applied to trifluoromethyl-containing substrates, this reaction provides access to molecules with a CF₃-bearing stereocenter. Research has shown that bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas, can catalyze the addition of malonates to β-trifluoromethyl enones. acs.org While this compound itself is less commonly cited, the analogous addition of diethyl malonate to trifluoromethylated acceptors highlights the viability of this approach. acs.orgbuchler-gmbh.com For instance, the reaction between β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles and diethyl malonate, catalyzed by a tertiary amine-thiourea, proceeds with high enantioselectivity (up to 95% ee), although it requires high pressure to overcome steric hindrance. acs.org Similarly, organocatalytic Michael additions of aldehydes to trifluoroethylidene malonates have been achieved with high optical purity, showcasing a pathway to chiral β-trifluoromethyl aldehydes. nih.gov

| Acceptor | Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| β-Trifluoromethyl α,β-unsaturated 2-acyl thiazole (B1198619) | Diethyl malonate | Tertiary amine-thiourea | High | up to 95% | acs.org |

| Trifluoroethylidene malonates | Aldehydes | Diarylprolinol silyl (B83357) ether | High | High | nih.gov |

| Nitro-olefins | 5-Aryl-1,3-dioxolan-4-ones | epi-9-Amino-9-deoxy cinchona alkaloid | High | up to 89% | nih.gov |

Enantioselective Alkylations: Asymmetric alkylation of the enolate derived from this compound offers a direct route to chiral compounds bearing a quaternary α-carbon substituted with a CF₃ group. This transformation is often accomplished using chiral phase-transfer catalysts, which shuttle the malonate enolate from an aqueous or solid phase to an organic phase containing the electrophile, enforcing stereocontrol during the Sₙ2 reaction. While specific examples focusing solely on this compound are not extensively detailed, the principles are well-established for related malonic esters and trifluoromethylated systems.

Transition Metal Catalysis

Transition metal catalysts offer a complementary set of tools for functionalizing this compound, enabling reactions that are often difficult or impossible to achieve with other methods. Metals like palladium, copper, and rhodium can activate the substrate through various mechanistic pathways, including oxidative addition, transmetalation, and C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is renowned for its power in forming carbon-carbon and carbon-heteroatom bonds. The most relevant application for this compound is the asymmetric allylic alkylation (AAA) reaction. nih.gov In this process, a palladium catalyst activates an allylic electrophile (like an allylic acetate (B1210297) or carbonate) to form a π-allyl-palladium intermediate. This intermediate is then attacked by a nucleophile, such as the enolate of this compound.

Research has demonstrated the successful palladium-catalyzed allylic alkylation of trifluoromethyl-substituted allylic esters with malonate anions using a chiral phosphine (B1218219) ligand like (S)-tol-BINAP. rsc.org This dynamic kinetic asymmetric transformation (DYKAT) allows for the synthesis of enantiomerically enriched products in high yields and with high enantiomeric excess. rsc.org This strategy is highly valuable as it creates a new stereocenter while installing the trifluoromethylated malonate moiety. The reaction of diphenylphosphine (B32561) oxides with trifluoromethylated allylic substrates, also catalyzed by palladium, further confirms the feasibility of these transformations in constructing chiral, CF₃-bearing molecules. rsc.org

| Allylic Substrate | Nucleophile | Pd-Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl-substituted allylic benzoate | Malonate anion | [Pd(C₃H₅)(cod)]BF₄ / (S)-tol-BINAP | High | High | rsc.org |

| (Z)-Allyl 1-phenylprop-1-enyl carbonate | (Internal enolate) | Pd₂(dba)₃CHCl₃ / Chiral Ligand | 68 | 94% (in dioxane) | nih.gov |

| Trifluoromethylated allylic substrates | Diphenylphosphine oxide | Pd-Catalyst / Chiral bis(phosphine) | Good | Excellent | rsc.org |

Copper-Mediated Trifluoromethylation and Related Transformations

Copper catalysis is particularly prominent in reactions involving fluorinated groups. While this compound is itself already trifluoromethylated, copper-catalyzed reactions are crucial for the synthesis of related β-trifluoromethyl carbonyl compounds that could be seen as precursors or analogues. For instance, copper catalysts are used in multicomponent reactions to generate β-trifluoromethyl N,N-diacyl-β-amino esters from β-trifluoromethyl β-diazo esters. nih.gov The mechanism often involves the formation of a copper-carbene intermediate which then reacts with other components. nih.gov

Furthermore, copper catalysis plays a key role in the direct trifluoromethylation of C-H bonds. nih.gov Although this is more relevant to the synthesis of the target compound rather than its subsequent transformation, it underscores the importance of copper in the broader field of trifluoromethyl-containing molecules. These methods often utilize a CF₃ source like TMSCF₃ (Ruppert-Prakash reagent) in conjunction with a copper salt to generate a "CuCF₃" species in situ, which then acts as the trifluoromethylating agent. nih.gov

Rhodium and Ruthenium Catalysis in C-H Activation

Rhodium and ruthenium catalysts are powerful tools for C-H activation, a strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical synthetic route. nih.govrsc.org

Rhodium Catalysis: Rhodium(III) catalysts, in particular, are known to mediate C-H activation through a chelation-assisted pathway. nih.govnih.govmdpi.comrsc.orgresearchgate.net A directing group on the substrate coordinates to the metal center, positioning it to selectively activate a nearby C-H bond. While direct C-H activation of this compound itself is not prominently documented, the principles are widely applied. For instance, rhodium(III) has been used to catalyze the C-H trifluoromethylthiolation of indoles, demonstrating its compatibility with trifluoromethyl-containing functionalities. nih.gov The general mechanism involves the formation of a rhodacycle intermediate, which then reacts with a coupling partner.

Ruthenium Catalysis: Ruthenium catalysts are also highly effective for C-H functionalization and other transformations. rsc.orgnih.govresearchgate.netrsc.orgdntb.gov.ua They have been employed in the regioselective allylic trifluoromethylthiolation of allylic carbonates and the transformation of alkenyl triflates into alkenyl halides. nih.govrsc.org Although direct applications in the C-H activation of this compound are not specified in the searched literature, the functional group tolerance and unique reactivity of ruthenium catalysts suggest potential applicability. For example, ruthenium-catalyzed C-H olefination is a well-established method for forming C-C bonds, and its application to substrates bearing ester and fluoroalkyl groups is an area of ongoing interest. rsc.org Given the acidic nature of the α-proton in this compound, C-H activation at this position is less likely than deprotonation; however, C-H activation at other positions on a larger molecule incorporating this moiety could be feasible.

Photoredox and Electro-Organic Catalysis

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, developing efficient methods for trifluoromethylation is a key area of research. Photoredox and electro-organic catalysis have emerged as powerful strategies, offering mild and controlled ways to generate reactive trifluoromethyl species. nih.govgre.ac.uk These techniques often proceed through radical pathways, providing alternative reactivity compared to traditional nucleophilic or electrophilic trifluoromethylation methods. nih.govprinceton.edu Visible-light photoredox catalysis, in particular, utilizes light energy to drive chemical reactions under gentle conditions, showing high functional group tolerance. nih.gov Similarly, electrosynthesis uses electrical current to perform redox reactions without the need for chemical oxidants or reductants, positioning it as a green and cost-effective technology. gre.ac.uk

Light-Driven Radical Processes

Visible-light photoredox catalysis has become an indispensable tool for the formation of C-CF3 bonds, including the synthesis of α-trifluoromethyl carbonyl compounds like this compound. nih.govnih.gov This strategy typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which is then trapped by an enolate or its equivalent. princeton.edu

The general mechanism often employs a photosensitizer, such as a ruthenium(II) polypyridyl complex (e.g., [Ru(bpy)3]Cl2), which becomes a potent single-electron transfer (SET) agent upon excitation with visible light. nih.govscispace.com In a common pathway, the excited photocatalyst reduces a trifluoromethyl source, like trifluoroiodomethane (CF3I), to generate the electrophilic trifluoromethyl radical. nih.gov This radical rapidly combines with a silyl enol ether or silyl ketene (B1206846) acetal (B89532) derived from a malonic ester. The resulting radical intermediate is then oxidized by the photocatalyst to complete the catalytic cycle, yielding the α-trifluoromethylated product after hydrolysis. nih.gov

This method is valued for its operational simplicity, often proceeding at room temperature and tolerating a wide variety of functional groups. princeton.edu Research has demonstrated the successful α-trifluoromethylation of silyl enol ethers derived from a broad range of ketones, esters, and amides. nih.govprinceton.edu

Table 1: Examples of Photocatalytic α-Trifluoromethylation of Carbonyl Compounds

| Carbonyl Precursor Type | CF3 Source | Photocatalyst | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Ketone-derived Silyl Enol Ethers | CF3I | [Ru(bpy)3]Cl2 | Visible Light (Blue LEDs), Room Temp. | Protocol is tolerant to arenes, nitriles, halogens, sulfides, and ethers. | nih.govprinceton.edu |

| Ester-derived Silyl Ketene Acetals | CF3I | [Ru(bpy)3]Cl2 | Visible Light, Room Temp. | Efficient trifluoromethylation of ester equivalents. | nih.govprinceton.edu |

| Amide-derived N,O-acetals | CF3I | [Ru(bpy)3]Cl2 | Visible Light, Room Temp. | Demonstrates applicability to amide-derived substrates. | nih.gov |

| Thiophenols | CF3I | [Ru(bpy)3]Cl2 | Visible Light, Batch or Microflow | Mild and fast S-trifluoromethylation with high yields (52-98%). | rsc.org |

| Terminal Alkenes | CF3I | Ptppy(acac) | Visible Light, Room Temp., DBU | Provides trifluoromethylated alkenes in excellent yields. | scispace.com |

Electrosynthesis Applications

Electrosynthesis offers a reagent-free approach to generating radical species for trifluoromethylation reactions. gre.ac.uk By controlling the electrode potential, specific oxidation or reduction events can be initiated, leading to the formation of the desired products. This method avoids the use of stoichiometric chemical oxidants or reductants, reducing waste and often simplifying purification. gre.ac.ukresearchgate.net

In the context of trifluoromethylation, electrochemical methods typically involve the anodic oxidation of a trifluoromethyl source to generate the •CF3 radical. rsc.org For instance, sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) can be electrochemically oxidized to produce the trifluoromethyl radical, which is then available to react with a suitable substrate. researchgate.net

While direct electrosynthesis applications involving this compound as a substrate are not prominently documented, related syntheses highlight the potential of this technique. For example, the anodic trifluoromethylation of acrylic acid has been used to synthesize diethyl (2,2,2-trifluoroethyl)malonate, an isomer of the target compound. acs.org Another relevant application is the mediator-free electrochemical trifluoromethylation of β,γ-unsaturated oximes, which proceeds via an electro-oxidative generation of the CF3-radical followed by a cascade cyclization. rsc.org These examples underscore the utility of electrosynthesis in constructing complex trifluoromethylated molecules under mild and environmentally benign conditions. researchgate.netrsc.org

Table 2: Overview of Electrosynthesis in Trifluoromethylation Reactions

| Reaction Type | Substrate | CF3 Source | Electrode/Cell Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Anodic Trifluoromethylation | Acrylic Acid | Trifluoroacetic Acid | Pt anode | Synthesis of diethyl (2,2,2-trifluoroethyl)malonate. | acs.org |

| Cascade Cyclization | β,γ-Unsaturated Oxime | CF3SO2Na | Undivided cell, Graphite electrodes | Mediator-free, mild, and robust C-C and C-O bond formation. | rsc.org |

| Thiol Trifluoromethylation | Thiophenols | CF3SO2Na | Undivided cell, Graphite plates | Avoids metal catalysts and chemical oxidants. | researchgate.net |

Computational and Theoretical Studies on Diethyl Trifluoromethyl Propanedioate Reactivity

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule that dictate its reactivity. For diethyl (trifluoromethyl)propanedioate, such studies would provide fundamental insights into its electronic landscape.

A detailed analysis of the charge distribution within this compound would be crucial for predicting its behavior in chemical reactions. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to significantly polarize the molecule. This would create a highly electrophilic carbon center at the C2 position of the propanedioate backbone, making it susceptible to nucleophilic attack. Furthermore, the fluorine atoms of the CF₃ group would bear a partial negative charge, while the carbonyl carbons would exhibit a partial positive charge, influencing intermolecular interactions.

Computational methods could generate electrostatic potential (ESP) maps, visually representing the charge distribution and highlighting regions of high and low electron density, thereby predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.govmdpi.comacs.org An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound would be highly informative.

Due to the electron-withdrawing CF₃ group, the LUMO is expected to be low in energy and localized on the central carbon and carbonyl groups, indicating a strong electrophilic character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. It is anticipated that the HOMO-LUMO gap for this compound would be relatively small, reflecting its enhanced reactivity compared to non-fluorinated analogues.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Not available) | Likely localized on the oxygen lone pairs of the ester groups. |

| LUMO | (Not available) | Expected to be centered on the α-carbon and carbonyl groups. |

| HOMO-LUMO Gap | (Not available) | Predicted to be smaller than that of diethyl malonate. |

This table is for illustrative purposes only, as specific computational data is not available in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed, step-by-step insights into reaction mechanisms, which are often difficult to probe experimentally.

For any reaction involving this compound, such as hydrolysis, decarboxylation, or condensation reactions, computational methods could be used to identify the transition state structures and calculate their corresponding energy barriers. For example, in a nucleophilic addition reaction, the calculations would model the approach of the nucleophile to the electrophilic carbon, detailing the bond-forming and bond-breaking processes and the energy required to reach the transition state. This information is critical for understanding reaction rates and selectivity.

Reactions are typically carried out in a solvent, which can have a profound effect on the reaction pathway and energetics. nih.govacs.org Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous dielectric medium. For a polar molecule like this compound, solvation would play a significant role in stabilizing charged intermediates and transition states, thereby influencing reaction rates and outcomes.

Conformational Analysis and Stereochemical Considerations in Reactivity

The three-dimensional shape of a molecule is intrinsically linked to its reactivity. The presence of the bulky and highly electronegative trifluoromethyl group, along with the two ethyl ester groups, would lead to several possible conformations for this compound.

Computational conformational analysis could identify the most stable conformers and the energy barriers for interconversion between them. The relative populations of these conformers could influence the accessibility of reactive sites and, consequently, the stereochemical outcome of reactions. For instance, certain conformations might favor the approach of a reactant from a specific face of the molecule, leading to diastereoselective or enantioselective transformations. The intramolecular interactions, such as potential hydrogen bonding between the fluorine atoms and the ester groups, would also be a key factor in determining the preferred conformation. rsc.orgnih.gov

Prediction of Novel Reactivity and Synthetic Opportunities

Computational and theoretical studies serve as powerful tools to forecast the chemical behavior of molecules, offering insights into potential new reactions and synthetic pathways that have yet to be explored experimentally. For this compound, theoretical investigations, primarily drawing from density functional theory (DFT) studies on analogous α-trifluoromethyl-β-dicarbonyl compounds, predict a rich and varied reactivity profile. These predictions open the door to novel synthetic opportunities, leveraging the unique electronic effects of the trifluoromethyl group.

Predicted Reactivity Based on Electronic Structure Analysis

The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group significantly influences the reactivity of the entire this compound molecule. This group enhances the acidity of the α-proton, making the formation of a stabilized enolate more favorable compared to its non-fluorinated counterpart, Diethyl malonate. wikipedia.org Computational models suggest that this heightened acidity can be exploited in a variety of base-mediated alkylation and acylation reactions, allowing for the introduction of a wide range of functional groups at the α-position.

Furthermore, DFT studies on similar trifluoromethyl-containing β-keto esters reveal that the carbonyl carbons are highly electrophilic. nih.gov This increased electrophilicity suggests that this compound would be an excellent substrate for a variety of nucleophilic addition reactions. Theoretical calculations predict that the formation of hemiketals or hemithioketals upon reaction with alcohols or thiols would be a highly favorable process. nih.gov

Exploration of Novel Condensation Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. rsc.org Theoretical studies on the reaction between fluorinated β-dicarbonyl compounds and aldehydes suggest that this compound could be a highly effective substrate in such reactions. researchgate.net Computational models predict that the reaction can proceed under mild, and potentially even catalyst-free, conditions due to the enhanced acidity of the α-proton and the stability of the reaction intermediates. rsc.orgresearchgate.net